N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide
CAS No.: 356526-72-2
Cat. No.: VC21490095
Molecular Formula: C18H16N2O6
Molecular Weight: 356.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356526-72-2 |
|---|---|
| Molecular Formula | C18H16N2O6 |
| Molecular Weight | 356.3g/mol |
| IUPAC Name | N-(1,3-dioxoisoindol-2-yl)-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C18H16N2O6/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(21)19-20-17(22)11-6-4-5-7-12(11)18(20)23/h4-9H,1-3H3,(H,19,21) |
| Standard InChI Key | BVBNCLKYCOMIBI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Introduction
Molecular Formula and Weight
The molecular formula of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide is . The molecular weight is approximately 356.36 g/mol.
Structural Representation
The compound consists of a benzamide moiety attached to an isoindole derivative featuring a dioxo group. The structural representation can be illustrated as follows:
textO O \\ // C----C / \ C C // \\ O N | | C6H4 C=O | | O O
Synthetic Pathways
Several synthetic routes have been explored for the preparation of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide:
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Method A: Involves the reaction of 3,4,5-trimethoxybenzoic acid with isoindole derivatives under acidic conditions to form the desired amide.
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Method B: Utilizes coupling reactions between dioxoisoindole intermediates and trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Reaction Conditions
The reactions typically require controlled temperatures (around 60–80°C) and may involve solvents like dichloromethane or acetonitrile.
Biological Activity
Recent studies have indicated that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide exhibits significant biological activities:
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Antitumor Activity: Exhibits cytotoxic effects against various cancer cell lines.
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Anti-inflammatory Properties: Demonstrates potential in reducing inflammation markers in vitro.
Mechanism of Action
Research suggests that the compound may exert its effects through the inhibition of specific enzymes involved in cancer cell proliferation and inflammatory pathways.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notable Properties |
|---|---|---|---|
| N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,4,5-trimethoxybenzamide | C18H20N2O6 | 356.36 g/mol | Antitumor and anti-inflammatory activity |
| (1,3-Dioxoisoindolin-2-yl)methyl dimethylcarbamodithioate | C12H12N2O2S2 | 284.36 g/mol | Potential for different biological activities |
| (1,3-Dioxoisoindol-2-yl)acetonitrile | C10H6N2O2 | 187.16 g/mol | Involved in synthetic pathways |
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